molecular formula C16H23ClN2O2 B5800597 2-(4-chloro-2-methylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B5800597
M. Wt: 310.82 g/mol
InChI Key: YXBMUOYCNPGORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic chemical entities to achieve the desired product. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide, a similar compound, is synthesized using N-methylchloroacetamide and 4-phenoxyphenol in N,N-dimethylformamide (DMF) solvent with anhydrous potassium carbonate, under specific conditions leading to yields beyond 85% (He Xiang-qi, 2007). This method showcases the general approach in synthesizing acetamide derivatives, including temperature control and reactant ratios to optimize yield.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, the structure of (4-chloro-2-methylphenoxy) acetamide has been detailed, showing that molecules dimerize around a center of symmetry with specific N-H⋯O distances, illustrating the compound's molecular interactions (B. Rao, T. Seshadri, M. L. Rao, 1987).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often result in the formation of new compounds through processes like nucleophilic substitution and cyclization. These reactions are fundamental in modifying the molecular structure to achieve desired chemical and physical properties, which can be leveraged for various applications excluding drug usage.

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds in different environments. These properties are determined through experimental studies and contribute to the compound's application in synthesis and other chemical processes. For example, the optimized conditions for synthesizing N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide involve controlling the reaction temperature and time, highlighting the impact of physical properties on chemical synthesis (Gao Yonghong, 2009).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-3-19-8-6-14(7-9-19)18-16(20)11-21-15-5-4-13(17)10-12(15)2/h4-5,10,14H,3,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMUOYCNPGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.